1,1-diphenylbut-3-en-2-one

Description

Contextualization within α,β-Unsaturated Ketones and Diphenyl Systems

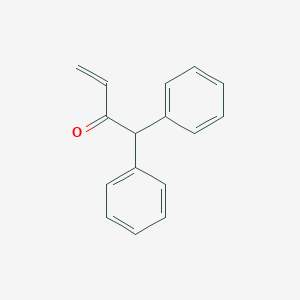

A critical feature of 1,1-diphenylbut-3-en-2-one's structure is the placement of its double bond. The structure, (C₆H₅)₂CH-C(=O)-CH=CH₂, reveals that the double bond is between the β and γ carbons relative to the carbonyl group. This classifies it as a β,γ-unsaturated ketone . This is a significant distinction from the more commonly studied α,β-unsaturated ketones, where the double bond is conjugated with the carbonyl group (C=C-C=O). wikipedia.org In this compound, the electronic effects of the alkene and ketone functionalities are isolated from each other by a saturated sp³-hybridized carbon atom.

However, β,γ-unsaturated ketones can be of interest as they are isomers of their α,β-unsaturated counterparts and can sometimes be interconverted. researchgate.netmdpi.comrsc.org For instance, under certain basic or acidic conditions, the double bond can migrate to form the more thermodynamically stable conjugated system.

The other defining feature is the diphenyl system , specifically a geminal (gem-) diphenyl group, located at the α-carbon (C1). This places two bulky phenyl rings on the carbon atom adjacent to the carbonyl group. This steric hindrance can be expected to influence the reactivity of the neighboring carbonyl group, potentially shielding it from nucleophilic attack.

Significance of the Butenone Moiety in Advanced Organic Synthesis

The butenone portion of this compound is structurally a vinyl ketone . Vinyl ketones, and enones in general, are highly valuable building blocks in organic synthesis due to the reactivity of both the alkene and the ketone. fiveable.mewikipedia.org They are known to participate in a wide array of chemical reactions.

Key reactions involving the vinyl ketone moiety include:

Michael Addition: As electrophilic alkenes, they are excellent Michael acceptors, reacting with nucleophiles in a conjugate addition fashion. nih.gov

Cycloaddition Reactions: They can act as dienophiles in Diels-Alder reactions to form six-membered rings. wikipedia.org

Robinson Annulation: This is a classic method in which a methyl vinyl ketone is used to build a six-membered ring onto an existing ketone, a process involving both Michael addition and a subsequent intramolecular aldol condensation. fiveable.me

While this compound is a β,γ-unsaturated ketone, its potential isomerization to the α,β-isomer would unlock this rich reactivity. Furthermore, the existing vinyl group can still undergo reactions typical of alkenes, and the ketone can be targeted by various reagents, although the adjacent bulky diphenyl group may affect reaction rates and accessibility. nih.gov The compound serves as a precursor to other valuable molecules, including various heterocyclic compounds. wikipedia.orgekb.eg

Overview of Research Trajectories for Related Diphenyl Ketone Structures

Research into diphenyl ketone structures is extensive and follows several key trajectories, particularly in medicinal chemistry and materials science. While direct research on this compound is limited, the study of related isomers and analogs provides insight into the potential applications of this chemical family.

Medicinal Chemistry: Many diphenyl ketone scaffolds are explored for their biological activities. Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives, which are α,β-unsaturated ketones, are widely investigated for their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. ekb.egchemrevlett.comchemrevlett.comjchemrev.comnih.gov The benzophenone (diphenyl ketone) scaffold itself is considered a "ubiquitous structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological effects, including antiviral and antihypertensive activities. rjptonline.orgnih.govnih.gov Research often focuses on synthesizing libraries of substituted diphenyl ketones to optimize their therapeutic potential against targets like cancer cells or pathogenic microbes. nih.govresearchgate.netontosight.ai

Synthetic Methodology and Catalysis: Diphenyl ketones are often central to the development of new synthetic methods. For example, research has focused on the asymmetric synthesis of chiral products starting from α,β-unsaturated ketones with diphenyl systems. This includes developing new catalysts for enantioselective additions to the double bond or the carbonyl group.

Materials Science and Photochemistry: The benzophenone core is a well-known photosensitizer used in photochemistry and as a photoinitiator for polymerization reactions. nih.gov The conjugated π-systems of unsaturated diphenyl ketones can impart interesting optical properties, leading to research into their use as fluorescent probes or components of advanced materials. jchemrev.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O |

| IUPAC Name | This compound |

| PubChem CID | 46913486 |

| Structure | (C₆H₅)₂CH-C(=O)-CH=CH₂ |

| Classification | β,γ-Unsaturated Ketone |

Interactive Data Table: Research on Related Diphenyl Ketone Structures

| Compound Class | Research Focus | Key Findings | References |

| Chalcones | Medicinal Chemistry | Wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial. Serve as precursors for flavonoids. | chemrevlett.comchemrevlett.comjchemrev.comnih.gov |

| Benzophenones | Medicinal Chemistry | Ubiquitous scaffold in drugs; exhibit antiviral, anti-inflammatory, and anticancer properties. Used as photoinitiators. | nih.gov |

| Diphenyl Ketone Analogs | Drug Discovery | Novel derivatives synthesized as inhibitors of the sodium-hydrogen exchanger 1 (NHE1) for potential treatment of heart failure. | nih.gov |

| Substituted Chalcones | Synthetic Methodology | Synthesized via Claisen-Schmidt condensation; serve as precursors for various heterocyclic compounds like pyrazolines and pyrimidines. | ekb.eg |

Propriétés

IUPAC Name |

1,1-diphenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOFBXHKDLXZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the most reliable synthetic routes for 1,1-diphenylbut-3-en-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthesis : The compound can be synthesized via α,β-unsaturated ketone formation, such as through Claisen-Schmidt condensation between acetophenone derivatives and benzaldehyde analogs. Key parameters include catalyst choice (e.g., NaOH or KOH in ethanol) and temperature control (60–80°C) to minimize side reactions like aldol adduct formation .

- Optimization : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, solvent polarity). Monitor reaction progress via TLC or GC-MS. For purification, column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- NMR : Analyze NMR for vinyl proton signals (δ 6.5–7.5 ppm, coupling constants ~15–16 Hz for trans configuration) and ketone carbonyl absence (due to conjugation). NMR should show a carbonyl carbon at ~190–200 ppm .

- IR : Look for conjugated carbonyl stretching at ~1670–1700 cm, reduced from typical ketone values due to resonance .

- MS : Expect a molecular ion peak at m/z 236 (CHO) and fragmentation patterns indicative of α-cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritant properties. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. Refer to PubChem or EPA DSSTox for toxicity profiles .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges arise in resolving torsional angles of the phenyl groups?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane.

- SHELX Refinement : Use SHELXL for least-squares refinement. Challenges include disorder in phenyl rings; apply restraints (e.g., DFIX for C-C bond lengths) and analyze residual density maps. Validate with R-factor (<5%) and check for twinning using PLATON .

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

- Root-Cause Analysis :

Q. What computational methods (e.g., DFT, MD) are suitable for studying the electronic properties and reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- DFT : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate reaction trajectories in solvents (e.g., toluene) to assess steric effects from phenyl groups. Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.